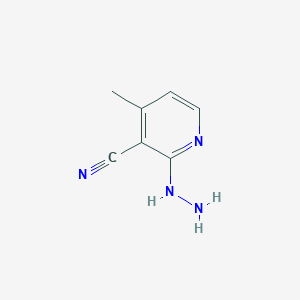
H-Arg(NO2)-Obzl.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg(NO2)-Obzl.HCl typically involves the protection of the amino and carboxyl groups of arginine, followed by the introduction of the nitro group and the benzyl ester group. One common method involves the use of Nα-Boc-L-arginine, which is first protected at the amino group with a Boc (tert-butyloxycarbonyl) group. The nitro group is then introduced using a nitration reaction, and the benzyl ester is formed through esterification. The final product is obtained by deprotecting the Boc group and converting the compound to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
H-Arg(NO2)-Obzl.HCl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acid derivatives.
Substitution: Formation of substituted arginine derivatives.
Applications De Recherche Scientifique
H-Arg(NO2)-Obzl.HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in nitric oxide production and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a nitric oxide synthase inhibitor.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mécanisme D'action
H-Arg(NO2)-Obzl.HCl exerts its effects primarily through the inhibition of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). By inhibiting NOS, this compound reduces the levels of NO, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The molecular targets of this compound include the active site of NOS, where it binds and prevents the conversion of L-arginine to NO .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Arg(NO2)-OMe.HCl: Another nitro-arginine derivative with a methyl ester group instead of a benzyl ester group.
H-Arg(NO2)-OH: A simpler derivative with only the nitro group attached to arginine.
H-Arg(NO2)-PNA: A derivative with a p-nitroaniline group attached to arginine.
Uniqueness
H-Arg(NO2)-Obzl.HCl is unique due to its specific combination of a nitro group and a benzyl ester group, which imparts distinct chemical and biological properties. This combination allows for targeted inhibition of NOS and provides a useful tool for studying NO-related pathways and mechanisms .
Propriétés
Formule moléculaire |
C13H20ClN5O4 |
|---|---|
Poids moléculaire |
345.78 g/mol |
Nom IUPAC |
benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride |
InChI |
InChI=1S/C13H19N5O4.ClH/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);1H/t11-;/m0./s1 |
Clé InChI |
HTVMJKKRASKXRT-MERQFXBCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B12277721.png)
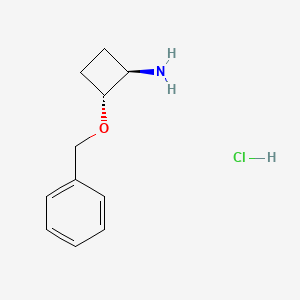
![2,6-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B12277729.png)
![8-Hydroxy-2-azaspiro[4.5]decan-1-one](/img/structure/B12277731.png)

![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine](/img/structure/B12277737.png)
![N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide](/img/structure/B12277738.png)
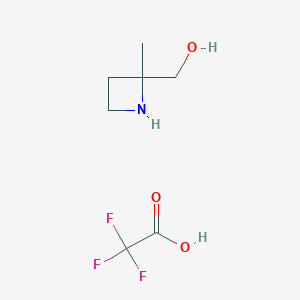
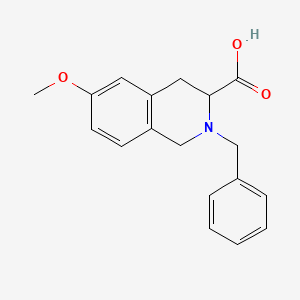
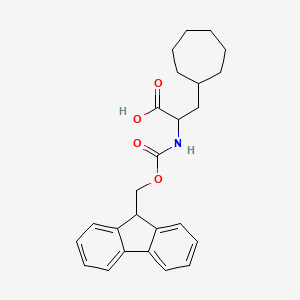
methyl]tetrahydropyran-4-carboxylate](/img/structure/B12277788.png)
